![molecular formula C18H14FN3O6S2 B4980727 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4980727.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FNPSA and is synthesized using a specific method. In
Scientific Research Applications
FNPSA has potential applications in various fields of scientific research. One of the significant applications of FNPSA is in the field of cancer research. FNPSA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. FNPSA has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Mechanism of Action
FNPSA works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It also induces apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of action of FNPSA is still under investigation, and further research is required to understand its full potential.
Biochemical and Physiological Effects:
FNPSA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. FNPSA has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, FNPSA has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
FNPSA has several advantages and limitations for lab experiments. One of the significant advantages of FNPSA is its potential application in cancer research. However, one of the limitations of FNPSA is its toxicity, which can limit its use in certain experiments. Further research is required to determine the optimal conditions for using FNPSA in lab experiments.
Future Directions
There are several future directions for the research and development of FNPSA. One of the significant future directions is the investigation of its potential applications in other fields of scientific research, such as anti-inflammatory and analgesic effects. Further research is also required to determine the optimal conditions for using FNPSA in lab experiments. Additionally, the development of new synthesis methods for FNPSA could lead to the production of more efficient and cost-effective compounds.
Synthesis Methods
FNPSA is synthesized using a specific method that involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by the reaction of the resulting compound with 4-fluoroaniline. The final product obtained is FNPSA.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O6S2/c19-13-1-3-14(4-2-13)20-29(25,26)17-9-5-15(6-10-17)21-30(27,28)18-11-7-16(8-12-18)22(23)24/h1-12,20-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPIFRSPXLOIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.